molecular formula C16H19N3OS B2761762 N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidinoacetamide CAS No. 66179-98-4

N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidinoacetamide

Cat. No. B2761762
CAS RN: 66179-98-4
M. Wt: 301.41
InChI Key: PDVKKPPJQYQTPP-UHFFFAOYSA-N
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Description

The compound “N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas” is a series of derivatives synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . These compounds have been characterized by IR, 1H NMR, and Mass spectral data .


Synthesis Analysis

The synthesis of a similar compound, “N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide” was reported in a study . This compound was synthesized as part of a series of hybrid antimicrobials that combine thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

The molecular formula of a related compound, “N-[(4-Phenyl-1,3-thiazol-2-yl) carbamothioyl]benzamide”, is C17H13N3OS2 . It has an average mass of 339.435 Da and a monoisotopic mass of 339.049988 Da .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of N-substituted derivatives of compounds similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidinoacetamide has been a focus of research due to their potential biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents, revealing promising results against various bacterial and fungal strains (Darwish et al., 2014).

Antitumor Evaluation

The antitumor potential of similar compounds has also been evaluated. Hamama et al. (2013) investigated the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, some of which exhibited promising activities, highlighting the potential of these compounds in cancer treatment (Hamama et al., 2013).

Antimicrobial Activity

The antimicrobial activity of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been explored, demonstrating moderate to significant inhibitory effects against both Gram-negative and Gram-positive bacterial strains, suggesting their potential application in combating microbial resistance (Iqbal et al., 2017).

Novel Compounds and Clinical Candidates

Research has led to the discovery of clinical candidates like 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604], a potent inhibitor with potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

A related compound, “(4-phenyl-1, 3-thiazol-2-yl) hydrazine”, has been found to exhibit strong antifungal activity . It was found to increase the reactive oxygen species (ROS) in Candida albicans, leading to considerable DNA damage and cellular death .

Safety and Hazards

The safety data sheet for a related compound, “4-amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide”, suggests avoiding dust formation and breathing mist, gas, or vapors . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The development of new antimicrobial and antifungal agents is a promising area of research. Compounds with structures similar to “N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidinoacetamide” could potentially provide new insights for drug development .

properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVKKPPJQYQTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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